

Kadsuric Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Kadsuric acid*

Cat. No.: *B15589823*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuric acid is a naturally occurring triterpenoid compound isolated from the plant *Kadsura coccinea*. Triterpenoids from this plant family, Schisandraceae, have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical structure of **Kadsuric acid**, its potential biological activities based on closely related compounds, and relevant experimental protocols.

Chemical Structure and Properties

Kadsuric acid is classified as a seco-lanostane type triterpenoid. The fundamental structure consists of a modified lanostane skeleton characterized by an opened A-ring.

Identifier	Value
IUPAC Name	(Z,6R)-6-[(3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid[1]
Molecular Formula	C30H46O4[1]
Molecular Weight	470.7 g/mol [1]
SMILES	C--INVALID-LINK-- C1CC[C@@]2([C@@]1(CC=C3[C@H]2CC--INVALID-LINK--C(=C)C)C)C[1]
InChI	InChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,20,22-23,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-/t20-,22+,23?,25-,28+,29-,30+/m1/s1[1]
InChIKey	JGNPDWQZTUZFHK-LYNKRMMFSA-N[1]
CAS Number	62393-88-8[1]

(Data sourced from PubChem CID 5384417)[1]

Biological Activities

While specific quantitative biological data for **Kadsuric acid** is limited in the currently available literature, numerous studies on other seco-lanostane and lanostane triterpenoids isolated from *Kadsura coccinea* provide strong indications of its potential therapeutic activities.

Anti-HIV Activity

Several triterpenoids from *Kadsura coccinea* have demonstrated potent anti-HIV-1 activity. The primary mechanism of action for some of these compounds is the inhibition of HIV-1 protease, a critical enzyme for viral replication.

Table 1: Anti-HIV-1 Activity of Triterpenoids from *Kadsura coccinea*

Compound	Type	Assay	IC50 (μM)	Reference
Seco-coccinic Acid F	Seco-lanostane	HIV-1 Protease Inhibition	1.0 ± 0.03	[1][2]
24(E)-3,4-seco-9βH-lanost-4(28),7,24-trien-3,26-dioic acid	Seco-lanostane	HIV-1 Protease Inhibition	0.05 ± 0.009	[1][2]
Kadcotrione B	Rearranged Lanostane	Anti-HIV-1 Replication	30.29	[3]
Biogenetically related lanostane	Lanostane	Anti-HIV-1 Replication	54.81	[3]

Anti-Inflammatory Activity

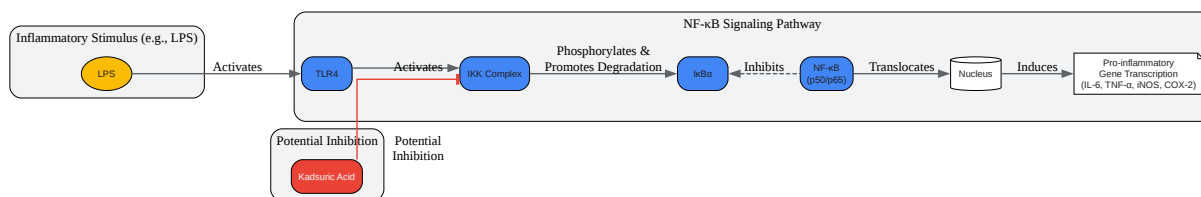
Triterpenoids isolated from *Kadsura coccinea* have also shown significant anti-inflammatory properties. The reported mechanisms include the inhibition of pro-inflammatory cytokines and the proliferation of cells involved in inflammatory diseases such as rheumatoid arthritis.

Table 2: Anti-Inflammatory Activity of Triterpenoids from *Kadsura coccinea*

Compound	Assay	Target Cells	IC50 (μM)	Reference
Heilaohuacid D	IL-6 Release Inhibition	LPS-induced RAW 264.7 Macrophages	8.15	[4] [5]
Compound 31 (Known analogue)	IL-6 Release Inhibition	LPS-induced RAW 264.7 Macrophages	9.86	[4] [5]
Compound 17 (Known analogue)	Proliferation Inhibition	Rheumatoid Arthritis-Fibroblastoid Synovial (RA-FLS) cells	7.52	[4] [5]
Compound 18 (Known analogue)	Proliferation Inhibition	Rheumatoid Arthritis-Fibroblastoid Synovial (RA-FLS) cells	8.85	[4] [5]
Compound 31 (Known analogue)	Proliferation Inhibition	Rheumatoid Arthritis-Fibroblastoid Synovial (RA-FLS) cells	7.97	[4] [5]

Potential Signaling Pathways

Based on the observed anti-inflammatory activities of structurally related compounds from *Kadsura coccinea*, it is plausible that **Kadsuric acid** may exert its effects through the modulation of key inflammatory signaling pathways. The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α is often regulated by the transcription factor NF-κB. Therefore, a potential mechanism of action for **Kadsuric acid** could involve the downregulation of the NF-κB signaling cascade.



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Potential NF-κB inhibitory pathway of **Kadsuric Acid**.

Experimental Protocols

Isolation of Triterpenoids from *Kadsura coccinea*

The following is a general protocol for the extraction and isolation of triterpenoids from the dried rhizome of *Kadsura coccinea*, which can be adapted for the specific isolation of **Kadsuric acid**.

5.1.1. Extraction

- Obtain dried and powdered rhizome of *Kadsura coccinea*.
- Extract the plant material three times with 80% acetone at room temperature.
- Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

5.1.2. Fractionation

- Suspend the crude extract in water.

- Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.
- Collect and concentrate each fraction. **Kadsuric acid**, being a triterpenoid acid, is expected to be present in the less polar fractions (e.g., chloroform or ethyl acetate).

5.1.3. Purification

- Subject the target fraction to column chromatography on silica gel.
- Elute with a gradient of n-hexane and ethyl acetate.
- Monitor the fractions by thin-layer chromatography (TLC).
- Combine fractions containing the compound of interest.
- Perform further purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water with 0.1% formic acid) to yield pure **Kadsuric acid**.

Quantitative Analysis by HPLC

A validated reverse-phase HPLC (RP-HPLC) method can be developed for the quantitative analysis of **Kadsuric acid** in plant extracts or biological samples.

5.2.1. Chromatographic Conditions

- Column: C18 column (e.g., 250 x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at a suitable wavelength (e.g., 210 nm).
- Injection Volume: 10-20 μ L.

5.2.2. Method Validation The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

Kadsuric acid, a seco-lanostane triterpenoid from *Kadsura coccinea*, belongs to a class of natural products with significant therapeutic potential. While direct biological data for **Kadsuric acid** is still emerging, the potent anti-HIV and anti-inflammatory activities of its structural analogues highlight it as a promising candidate for further investigation in drug discovery and development. The protocols outlined in this guide provide a foundation for researchers to isolate, quantify, and further explore the pharmacological properties of this intriguing molecule.

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